Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the piperazine ring or the pyridine moiety.
Reduction: Reduction reactions can be performed on the carbonyl group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine or pyridine rings.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Substituted piperazine or pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is used in the development of novel piperazine-based compounds with potential therapeutic applications.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is explored for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and the pyridine moiety play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both the piperazine and pyridine rings, which contribute to its diverse reactivity and potential biological activity.
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are similar in structure but differ in the substituents on the piperazine ring, leading to variations in their chemical and biological properties .
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate shares the pyridine moiety but has different functional groups, affecting its reactivity and potential applications .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-pyridin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)11(17)10-6-4-5-7-15-10/h4-7,11H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
XZKKMRSRPQUMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=N2 |
Origin of Product |
United States |
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